molecular formula C5H12OS B6147414 2-(propan-2-yloxy)ethane-1-thiol CAS No. 10160-70-0

2-(propan-2-yloxy)ethane-1-thiol

Cat. No.: B6147414
CAS No.: 10160-70-0
M. Wt: 120.2
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Description

2-(propan-2-yloxy)ethane-1-thiol is an organic compound with the molecular formula C5H12OS. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their distinct and often unpleasant odors. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(propan-2-yloxy)ethane-1-thiol can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of an alkyl halide with a sulfur nucleophile. For example, the reaction of 2-bromoethanol with sodium hydrosulfide can yield this compound. The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of thiourea as a nucleophile. Thiourea reacts with an alkyl halide to form an alkyl isothiourea salt intermediate, which is then hydrolyzed with an aqueous base to yield the desired thiol. This method is advantageous as it minimizes the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yloxy)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids. For example, oxidation with hydrogen peroxide can convert the thiol to a sulfonic acid.

    Reduction: Disulfides formed from the oxidation of thiols can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and molecular bromine.

    Reducing Agents: Zinc, hydrochloric acid, and sodium borohydride.

    Solvents: Ethanol, water, and other polar solvents.

Major Products Formed

    Disulfides: Formed from the oxidation of thiols.

    Sulfonic Acids: Formed from further oxidation of sulfinic acids.

    Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-(propan-2-yloxy)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(propan-2-yloxy)ethane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to participate in various chemical reactions, including the formation of disulfides and the substitution of leaving groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting molecules.

Comparison with Similar Compounds

2-(propan-2-yloxy)ethane-1-thiol can be compared with other thiols and related compounds:

    Ethanethiol: A simpler thiol with a similar structure but without the propan-2-yloxy group.

    2-(ethoxy)ethane-1-thiol: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

    2-(propan-2-yloxy)ethane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and properties compared to other similar compounds.

Properties

CAS No.

10160-70-0

Molecular Formula

C5H12OS

Molecular Weight

120.2

Purity

95

Origin of Product

United States

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